2-(1-phenyl-1H-pyrazol-5-yl)thiazole
Description
Structure
3D Structure
Properties
CAS No. |
1269292-90-1 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.285 |
IUPAC Name |
2-(2-phenylpyrazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H9N3S/c1-2-4-10(5-3-1)15-11(6-7-14-15)12-13-8-9-16-12/h1-9H |
InChI Key |
XPOIWXPBHFDKOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=NC=CS3 |
Synonyms |
2-(1-phenyl-1H-pyrazol-5-yl)thiazole |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Phenyl 1h Pyrazol 5 Yl Thiazole and Its Analogues
Conventional Synthetic Approaches
Traditional methods for synthesizing pyrazolyl-thiazole derivatives often rely on well-established condensation reactions, which can be categorized into multi-step sequences and more streamlined one-pot schemes.
Multi-step synthesis provides a reliable route to complex pyrazolyl-thiazole derivatives, allowing for the isolation and purification of intermediates at each stage. A common strategy involves the sequential construction of the pyrazole (B372694) ring followed by the thiazole (B1198619) ring, or vice versa.
One representative multi-step synthesis for analogues such as 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles begins with substituted acetophenones. acs.orgnih.gov The process unfolds through several key transformations:
Formation of a 1,3-Dicarbonyl Intermediate: Substituted acetophenones undergo reaction with diethyl oxalate (B1200264) in the presence of a base like potassium t-butoxide to yield ethyl 2,4-dioxo-4-arylbutanoates. acs.orgnih.gov
Pyrazole Ring Synthesis: These 1,3-diketoester compounds are then cyclized with phenylhydrazine (B124118) to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. acs.orgnih.gov This step is a classic example of the Knorr pyrazole synthesis. beilstein-journals.org
Functional Group Interconversion: The ester group on the pyrazole ring is chemically modified in a series of steps, including reduction to an alcohol using lithium aluminum hydride (LiAlH₄), oxidation to the corresponding aldehyde, and subsequent conversion to a 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide. acs.orgnih.gov
Thiazole Ring Formation: The final step is a Hantzsch-type cyclocondensation reaction between the pyrazole-carbothioamide intermediate and a substituted phenacyl bromide to furnish the desired 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole. acs.orgnih.gov
A similar multi-step approach is employed for the synthesis of thiophene-containing pyrazolyl-thiazoles. nih.gov This pathway involves the initial formation of a pyrazole-4-carbaldehyde from acetyl thiophene (B33073) and phenyl hydrazine (B178648), followed by its conversion to a thiosemicarbazone. The final cyclization with phenacyl bromides yields the target hybrid molecule. nih.gov Other methods include the cyclization of N-thiocarbamoylpyrazole derivatives with reagents like ethyl bromoacetate (B1195939) or phenacyl bromides to produce various pyrazolothiazoles. nih.gov
Table 1: Example of a Multi-Step Synthesis Pathway for 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Analogues This table is interactive. You can sort and filter the data.
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Reference |
| 1 | Substituted acetophenone, Diethyl oxalate | Potassium t-butoxide | Ethyl 2,4-dioxo-4-arylbutanoate | acs.org, nih.gov |
| 2 | Ethyl 2,4-dioxo-4-arylbutanoate, Phenylhydrazine | Ethanol (B145695) | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | acs.org, nih.gov |
| 3 | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | LiAlH₄, then an oxidizing agent, then Lawesson's reagent | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | acs.org, nih.gov |
| 4 | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide, Substituted phenacyl bromide | Reflux in ethanol | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole | acs.org, nih.gov |
To improve efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have been developed. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a single operation, avoiding the isolation of intermediates. nih.govijcce.ac.ir
A notable example is the one-pot, four-component synthesis of complex pyrazolyl-thiazole derivatives. ijcce.ac.ir This method involves the condensation of an in-situ prepared 2-bromo-acetyl derivative, thiosemicarbazide, and a substituted 3-phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction proceeds under mild conditions using orthophosphoric acid as a catalyst. ijcce.ac.ir The key advantages of this MCR include high atom economy, rapid reaction times, and environmental friendliness. ijcce.ac.ir
Another efficient one-pot synthesis of thiazolyl-pyrazole derivatives utilizes the Hantzsch thiazole synthesis. acgpubs.org It involves the room temperature reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and acetyl acetone (B3395972) under neat (solvent-free) conditions, leading to excellent yields in a short time. acgpubs.org The mechanism is believed to proceed through the in-situ formation of a 2-hydrazino-thiazole derivative, which then undergoes condensation with acetyl acetone to form the pyrazole ring. acgpubs.org
Table 2: Comparison of One-Pot Synthesis Strategies for Pyrazolyl-Thiazole Derivatives This table is interactive. You can sort and filter the data.
| Number of Components | Key Reactants | Catalyst/Conditions | Key Feature | Reference |
| Three | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Acetyl acetone | Neat, Room Temperature | Environmentally benign, short reaction time | acgpubs.org |
| Four | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Substituted pyrazole-4-carbaldehyde | Orthophosphoric acid | High atom and step economy | ijcce.ac.ir |
| Three | 2-(2-benzylidene hydrazinyl)-4-methylthiazole, Hydrazonoyl halides | DABCO (organocatalyst) | Good to excellent yields, short reaction times | nih.govnih.gov |
| Three | β-bromocarbonyl compounds, 2-(propane-2-ylidene)thiosemicarbazide, 1,3-dicarbonyl compounds | N/A | Forms 1-(thiazol-2-yl)pyrazole-3-carboxylates | nih.govbeilstein-journals.org |
Green Chemistry Approaches in Pyrazolyl-Thiazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netmdpi.com
Conducting reactions without a solvent (neat conditions) is a cornerstone of green chemistry, as it reduces waste and potential environmental pollution. The one-pot synthesis of 4-hydroxy-6-methyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-pyran-2-one derivatives is a prime example of this approach, proceeding efficiently at room temperature by simply stirring the reactants together. acgpubs.org
Another eco-friendly, solvent-free method involves the N-bromosuccinimide (NBS)-assisted condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones to regioselectively produce 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles. nih.govresearchgate.net
The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for milder reaction conditions. chemscene.com In pyrazolyl-thiazole synthesis, various catalytic systems have been explored.
Recent research has focused on the use of heterogeneous and biocatalysts that can be easily recovered and reused. For instance, a chitosan-based hydrogel (TCsSB) has been employed as an eco-friendly biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, which enhances reaction rates. nih.gov Similarly, metal complexes have shown significant catalytic activity. A Pd(II) complex has been used as a powerful, reusable heterogeneous catalyst for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives in water, another green solvent. acs.orgacs.orgnih.gov The catalyst demonstrated high efficiency and could be recycled for several consecutive runs without a significant loss of activity. acs.orgnih.gov
Regioselectivity and Stereoselectivity in Synthesis
Controlling the orientation of chemical groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a critical aspect of synthesizing complex molecules like pyrazolyl-thiazoles.
Regioselectivity is a significant consideration in pyrazole synthesis, particularly when using unsymmetrical starting materials. For example, the reaction of an unsymmetrical 1,3-diketone with a hydrazine can potentially lead to two different regioisomers. nih.gov However, specific synthetic routes have been designed to favor the formation of a single isomer. In the NBS-assisted synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles, the reaction proceeds with high regioselectivity. nih.gov The proposed mechanism suggests that the nucleophilic imine nitrogen of the pyrazole-carbothioamide intermediate preferentially attacks the less sterically hindered carbonyl carbon of the diketone, dictating the final regiochemical outcome. nih.gov The structures of the resulting products, and thus the regioselectivity, are typically confirmed using spectroscopic techniques like NMR, where the chemical shifts and coupling patterns of protons on the pyrazole and thiazole rings provide definitive evidence of their connectivity. acs.orgnih.gov
While stereoselectivity is a key concept in organic synthesis, particularly for molecules with chiral centers, its specific application in the synthesis of the parent 2-(1-phenyl-1H-pyrazol-5-yl)thiazole is not extensively detailed in the reviewed literature, which focuses more on controlling the regiochemical connection between the two heterocyclic rings. carewellpharma.in
Optimization of Reaction Conditions and Yield
Detailed research has shown that the choice of catalyst and solvent plays a pivotal role in the Hantzsch thiazole synthesis, a common method for creating the thiazole ring from a thioamide and an α-haloketone. chemhelpasap.comsynarchive.com For instance, in the synthesis of a series of nitro pyrazole-based thiazole derivatives, various solid base catalysts were evaluated in different solvents. researchgate.net The study found that while catalysts like K-10, NaOAc, and K2CO3 were effective, piperidine (B6355638) emerged as the most efficient catalyst when paired with ethanol as the solvent, leading to significantly higher yields in shorter reaction times. researchgate.net
The optimization process for the synthesis of (Z)-2-(2-(1-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethylidene)hydrazinyl)-4-phenylthiazol-5(2H)-one is detailed in the table below, showcasing the impact of different catalysts and solvents on the reaction's efficiency. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | K-10 (10) | CH3CN | 6 | 65 |
| 2 | NaOAc (10) | CH3CN | 6 | 62 |
| 3 | K2CO3 (10) | CH3CN | 6 | 68 |
| 4 | Piperidine (10) | CH3CN | 5 | 75 |
| 5 | Piperidine (10) | Dichloromethane | 5 | 72 |
| 6 | Piperidine (10) | Tetrahydrofuran | 5 | 78 |
| 7 | Piperidine (10) | Ethanol | 3 | 92 |
| 8 | Piperidine (10) | Methanol | 4 | 88 |
| Data sourced from a study on nitro pyrazole based thiazole derivatives. researchgate.net |
In a move towards more sustainable chemical processes, green chemistry principles have been applied to the synthesis of pyrazole-linked thiazole derivatives. nih.gov One study explored the use of a water extract of banana peel (WEB) as a natural, biodegradable catalytic medium. nih.gov The optimization of the solvent system revealed that a 3:1 mixture of ethanol to WEB was optimal, achieving an impressive 83% yield in just one hour. nih.gov This approach not only provides high yields but also aligns with green chemistry goals by utilizing a renewable resource and reducing reliance on hazardous solvents. nih.gov
The effect of the solvent ratio on the synthesis of pyrazole-thiazole derivatives using a green catalyst is presented below.
| Entry | Solvent Ratio (Ethanol:WEB) | Time (h) | Yield (%) |
| 1 | 1:1 | 3 | 72 |
| 2 | 1:2 | 3 | 65 |
| 3 | 2:1 | 2 | 78 |
| 4 | 3:1 | 1 | 83 |
| 5 | 1:3 | 4 | 58 |
| Data sourced from a study on green synthesis of pyrazole linked thiazole derivatives. nih.gov |
Further innovations in catalysis have led to the use of ionic liquids and nanoparticles to enhance reaction efficiency. The use of an ionic liquid, [PDBMIm]Br, as a catalyst in a one-pot, solvent-free synthesis of hydrazinyl thiazoles resulted in excellent yields ranging from 85% to 96% at room temperature. sci-hub.se Similarly, a highly efficient and green one-pot procedure utilized rust-derived Fe2O3 nanoparticles in water, affording the desired products in 77–90% yields in as little as 10 minutes at room temperature. sci-hub.se Another green approach employed copper oxide nanoparticles (CuONPs) on a titanium dioxide support in water, which also resulted in very high yields (91–98%) within 10 minutes. sci-hub.se
Solvent-free, or neat, reaction conditions represent another effective optimization strategy, offering benefits such as reduced waste, lower costs, and simpler work-up procedures. A one-pot, multi-component approach for synthesizing thiazoles and thiazolyl-pyrazole derivatives under neat conditions has been reported to produce excellent yields with short reaction times, highlighting the advantages of this environmentally benign process. acgpubs.org The cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides is also commonly performed in refluxing ethanol, yielding a wide array of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. acs.org
Collectively, these findings demonstrate that the careful selection and optimization of reaction parameters are fundamental to the successful synthesis of this compound and its analogues, enabling the development of efficient, high-yielding, and sustainable synthetic routes.
Advanced Spectroscopic and Analytical Characterization of Pyrazolyl Thiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published experimental data for ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HMQC, HMBC) specific to 2-(1-phenyl-1H-pyrazol-5-yl)thiazole could be located.
Mass Spectrometry (MS/HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Specific experimental Mass Spectrometry or High-Resolution Mass Spectrometry (HRMS) data, including molecular formula confirmation and fragmentation patterns for this compound, is not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental Infrared (IR) spectroscopy data identifying the characteristic vibrational frequencies of functional groups in this compound has not been published.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its solid-state structure, crystal system, space group, and detailed conformational analysis is unavailable.
Chromatographic Methods for Purity Assessment and Isolation
The purification and purity assessment of novel heterocyclic compounds such as this compound are critical steps to ensure the integrity of research findings. Chromatographic techniques are indispensable tools for both the isolation of the target compound from reaction mixtures and the determination of its purity. The selection of an appropriate chromatographic method depends on the physicochemical properties of the analyte and the desired scale of separation, ranging from analytical to preparative. For pyrazolyl-thiazole derivatives, a combination of Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) is typically employed.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds, and determine appropriate solvent systems for column chromatography. For compounds in the pyrazolyl-thiazole class, silica (B1680970) gel plates (e.g., Merck 60 F-254) are commonly used as the stationary phase. researchgate.net
The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is standard. rochester.edu The polarity of the solvent system is adjusted to achieve an optimal retardation factor (Rf) value, typically between 0.3 and 0.5, which indicates an effective separation from impurities and starting materials. Visualization of the spots on the TLC plate is often accomplished under UV light (at 254 nm or 365 nm), especially for UV-active compounds like this compound.
Below is a representative table of TLC systems used for pyrazole (B372694) derivatives, which would be suitable for the analysis of this compound.
| Stationary Phase | Mobile Phase (v/v) | Typical Rf Value | Reference |
| Silica Gel 60 F254 | Hexane / Ethyl Acetate (4:1) | 0.39 | amazonaws.com |
| Silica Gel 60 F254 | Hexane / Ethyl Acetate (3:2) | 0.50 | amazonaws.com |
| Silica Gel | Dichloromethane / Ethanol (B145695) (10:1) | Not specified | researchgate.net |
Column Chromatography
For the preparative isolation and purification of this compound from crude reaction mixtures, column chromatography is the most prevalent method. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel (60-120 or 230-400 mesh). The principle is similar to TLC, but on a much larger scale.
The crude product is typically adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column. The separation is achieved by eluting the column with a solvent system, often guided by prior TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is frequently used to separate compounds with different polarities effectively. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated in vacuo to yield the purified compound.
The following table details typical conditions for the purification of related pyrazole-containing heterocyclic compounds.
| Stationary Phase | Mobile Phase System | Elution Mode | Compound Class Purified | Reference |
| Silica Gel | Hexane / Ethyl Acetate | Gradient | N-bromoalkyl pyrazole | amazonaws.com |
| Silica Gel | Ethyl Acetate / Hexane (1:4) | Isocratic | 1-phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde | researcher.life |
| Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | Isocratic | Pyrazolyl-thiazole derivative | doi.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the final purity assessment of synthesized compounds like this compound. It offers high resolution, sensitivity, and accurate quantification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.
A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous component (often with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The method is usually run in isocratic or gradient mode, and detection is commonly performed using a UV-Vis or photodiode array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netresearcher.lifeijcpa.in The retention time (tR) of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination.
The table below summarizes validated RP-HPLC methods for analogous pyrazole derivatives, which could be adapted for this compound.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte Class | Retention Time (min) | Reference |
| Luna 5µ C18 (250 x 4.80 mm) | Acetonitrile / Water (90:10) | 0.8 | 237 | Pyrazolone (B3327878) derivative | 7.3 | researchgate.net |
| Eclipse XDB C18 (150 x 4.6 mm, 5µm) | 0.1% Trifluoroacetic Acid / Methanol (20:80) | 1.0 | 206 | Pyrazoline derivative | Not specified | ijcpa.in |
| Not specified | Acetonitrile / Buffer (pH 2.0, 7.4, or 9.0) | Not specified | Not specified | Pyrrole hydrazone | Not specified | pensoft.net |
Computational Chemistry and Molecular Modeling Studies of 2 1 Phenyl 1h Pyrazol 5 Yl Thiazole Derivatives
Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of novel compounds. For pyrazole-thiazole derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311++G**, are performed to predict their three-dimensional structures and electronic characteristics in the ground state. researchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties. uomphysics.net
The determination of electronic parameters through DFT is an efficient method to predict and interpret a molecule's reactivity in various reactions and to explain its biological activity. nih.gov Theoretical calculations using DFT have been applied to entire sets of synthesized pyrazole-thiazole compounds to compute their optimized geometrical structures, often in the gas phase. The insights gained from these computational studies are valuable for designing derivatives with enhanced therapeutic potential. researchgate.net
HOMO-LUMO Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital with the highest energy that contains electrons and has the propensity to donate them, while the LUMO is the lowest energy orbital that is unoccupied and can accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to charge transfer within the molecule. irjweb.com DFT calculations are commonly used to determine the energies of these orbitals. For instance, in studies of related pyrazole (B372694) derivatives, HOMO and LUMO energies have been calculated to predict their electronic and charge transfer properties. nih.gov The distribution of these orbitals is also analyzed; for example, in some pyrazole-thiazole analogues, the HOMO is delocalized over the entire molecule, while the LUMO may be concentrated on specific rings, indicating the sites most susceptible to nucleophilic attack. nih.gov
| Compound Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N,N-bis((1H-pyrazol-1-yl)methyl)thiazol-2-amine | -6.141 | -0.552 | 5.589 | nih.gov |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | -5.522 | -0.016 | 5.506 | nih.gov |
| Thiazole (B1198619)–pyrazole hybrid | Not Reported | Not Reported | 4.573 | researchgate.net |
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map illustrates regions of varying electron density, which are color-coded to indicate different electrostatic potential values. Typically, red and yellow areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov
For pyrazole-thiazole derivatives, MEP maps are generated from optimized structures calculated via DFT. nih.gov Analysis of these maps reveals that the most negative regions are often concentrated around electronegative atoms like the nitrogen atoms of the pyrazole and thiazole rings. researchgate.netnih.gov Conversely, positive potential is frequently observed around hydrogen atoms. This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and for predicting how a molecule will interact with a biological target's active site. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug design to screen potential inhibitors against various protein targets. For derivatives of 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, docking studies have been employed to investigate their potential as inhibitors of several key enzymes implicated in diseases like cancer and inflammation.
These studies involve docking the pyrazole-thiazole derivatives into the active sites of proteins such as receptor tyrosine kinases (e.g., VEGFR-2), protein kinases (e.g., Aurora A, CDK2), the main protease of COVID-19 (Mpro), and topoisomerase. nih.govnih.gov The simulations help to understand the binding mechanism and provide a rationale for the observed biological activity, guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov
Prediction of Binding Modes and Affinities
A primary outcome of molecular docking is the prediction of the binding mode and the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and a higher predicted affinity.
For various pyrazole-thiazole derivatives, docking studies have successfully predicted their binding affinities against different targets. For example, certain derivatives have shown minimum binding energies ranging from -8.57 to -10.35 kJ/mol against kinases like VEGFR-2, Aurora A, and CDK2. nih.gov In another study targeting the COVID-19 main protease (PDB ID: 6LU7), binding affinities for a series of pyrazole-containing thiazole derivatives ranged from -8.2 to -9.3 kcal/mol. nih.gov These results help to rank compounds based on their potential efficacy and to select promising candidates for further experimental validation.
| Compound Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | nih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 (kJ/mol) | nih.gov |
| Pyrazole-thiazole derivative 12e | COVID-19 Main Protease (6LU7) | -9.3 | nih.gov |
| Pyrazole-thiazole derivative 12k | COVID-19 Main Protease (6LU7) | -9.1 | nih.gov |
| Pyridopyrazolo-triazine 6a | Protein Kinase (5IVE) | -7.8182 | nih.gov |
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges, are critical for stabilizing the complex.
For pyrazole-thiazole derivatives, docking analyses have identified key interacting residues in various targets. For instance, in the active site of the COVID-19 main protease, derivatives were found to form hydrogen bonds with residues such as Phe140, Leu141, His163, and Met165, and hydrophobic interactions with His41, Cys145, and Gln189. nih.gov Similarly, when docked into a protein kinase (PDB ID: 5IVE), a pyridopyrazolo-triazine derivative showed interactions with specific amino acid residues. nih.gov In another example, a pyrazole-containing compound targeting the PD-L1 protein formed multiple hydrophobic interactions with Ala121 and Met115, while its pyrazole ring engaged in a π-π interaction with Tyr56. acs.org Identifying these "hot-spot" residues is crucial for structure-based drug design, as modifications to the ligand can be made to enhance these specific interactions and improve binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In 2D-QSAR studies, this relationship is defined by molecular descriptors that quantify various physicochemical properties of the molecules.
For classes of compounds including thiazole and pyrazole derivatives, 2D-QSAR models have been developed to predict their inhibitory activities against targets like 5-lipoxygenase and EGFR kinase. nih.govresearchgate.net These models are typically built using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govresearchgate.net The predictive power of a QSAR model is evaluated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²cv). researchgate.net For example, a QSAR model for thiazole analogues as α-glucosidase inhibitors showed a high R² of 0.9061 and a predictive R² of 0.8258, indicating a reliable model. researchgate.net Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (Theoretical/Computational Aspects Only)
Theoretical ADMET predictions for pyrazolyl-thiazole derivatives would typically involve the use of various computational models and software. For instance, platforms like SwissADME and pkCSM are widely used to calculate a range of pharmacokinetic and pharmacodynamic properties. These tools employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict properties based on the molecule's two-dimensional structure.
Key ADMET parameters that are typically evaluated computationally for compounds similar to this compound include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are crucial to estimate oral bioavailability.
Distribution: Parameters such as the blood-brain barrier (BBB) permeability and plasma protein binding are calculated to understand how a compound might distribute throughout the body.
Metabolism: Computational models can predict the interaction of a compound with cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolism of most drugs. Identifying potential inhibition or substrate activity for CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a key component of these studies.
Excretion: Properties related to a compound's clearance from the body are also estimated.
Toxicity: A variety of toxicological endpoints can be predicted, including AMES toxicity (mutagenicity), hepatotoxicity, and potential for cardiotoxicity (e.g., hERG inhibition).
The drug-likeness of a molecule is often assessed using established rules such as Lipinski's Rule of Five and the Ghose filter, which consider parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. For a hypothetical ADMET study of this compound, the results would be presented in a detailed data table, as shown below.
Table 1: Hypothetical In Silico ADMET Profile for this compound
| Property | Parameter | Predicted Value | Comment |
| Physicochemical Properties | Molecular Weight | (Value) g/mol | Within drug-like range |
| LogP (Lipophilicity) | (Value) | Optimal for absorption | |
| Water Solubility (LogS) | (Value) | Indicates solubility | |
| Absorption | Human Intestinal Absorption | (Percentage) | High/Low |
| Caco-2 Permeability | (Value) logPapp | High/Low permeability | |
| Distribution | BBB Permeability | (Yes/No) | CNS penetration potential |
| Plasma Protein Binding | (Percentage) | Extent of binding | |
| Metabolism | CYP450 2D6 Inhibitor | (Yes/No) | Potential for drug-drug interactions |
| CYP450 3A4 Inhibitor | (Yes/No) | Potential for drug-drug interactions | |
| Toxicity | AMES Toxicity | (Yes/No) | Mutagenic potential |
| Hepatotoxicity | (Yes/No) | Potential for liver damage |
Note: The data in this table is hypothetical and serves as an illustration of how computational ADMET predictions are typically presented. Specific values would require a dedicated computational study on the compound.
Conformational Analysis and Tautomerism Studies (Computational)
The three-dimensional conformation and potential tautomeric forms of a molecule are critical determinants of its biological activity, as they govern how the molecule interacts with its biological target. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for investigating these aspects.
Conformational Analysis:
For a molecule like this compound, which contains multiple rotatable bonds, conformational analysis is essential to identify the most stable, low-energy conformers. The key dihedral angle is typically between the pyrazole and thiazole rings, and between the phenyl and pyrazole rings.
Computational conformational analysis is generally performed by:
Potential Energy Surface (PES) Scan: The total energy of the molecule is calculated as a function of the rotation around a specific dihedral angle. This allows for the identification of energy minima (stable conformers) and energy barriers to rotation.
Geometry Optimization: The structures corresponding to the energy minima on the PES are then fully optimized to find the most stable three-dimensional arrangement of the atoms. Studies on similar heterocyclic systems have used DFT methods with basis sets like B3LYP/6-311G(d,p) for such optimizations.
The relative energies of the different conformers can be used to determine their population distribution at a given temperature according to the Boltzmann distribution.
Tautomerism:
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. Pyrazole and thiazole rings can exhibit tautomerism, which can significantly impact their chemical reactivity and biological function.
Computational studies can predict the relative stability of different tautomers by calculating their energies. For this compound, potential tautomeric forms could arise from proton migration between the nitrogen atoms of the pyrazole ring. However, the presence of the phenyl substituent at the N1 position of the pyrazole ring makes this less likely compared to an unsubstituted pyrazole. Tautomerism involving the thiazole ring is also a possibility that can be investigated computationally.
The general approach involves:
Proposing all possible tautomeric forms of the molecule.
Performing geometry optimization and energy calculations for each tautomer using quantum chemical methods (e.g., DFT).
Comparing the calculated energies to determine the most stable tautomer. The inclusion of solvent effects in these calculations is often crucial, as the relative stability of tautomers can be highly dependent on the surrounding medium.
Structure Activity Relationship Sar Investigations of Pyrazolyl Thiazole Analogues
Impact of Substituents on Pyrazole (B372694) Ring on Biological Activity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial anchor for the biological activity of this class of compounds. nih.gov Alterations to the substituents on this ring have been shown to significantly modulate the potency and selectivity of these analogues.
Research has indicated that the nature of the substituent at the 1-position of the pyrazole ring is a key determinant of activity. While the parent compound features a phenyl group at this position, studies have explored the impact of its substitution. For instance, in a series of pyrazolyl-thiazole derivatives of thiophene (B33073), the presence of a phenyl group at the N1 position of the pyrazole was a common feature in compounds exhibiting significant antimicrobial and antioxidant activities. nih.gov
Furthermore, the substitution pattern on other positions of the pyrazole ring plays a vital role. For example, in the development of pyrazole-containing inhibitors of the PD-1/PD-L1 interaction, the pyrazole moiety itself was a bioisosteric replacement for a thiazole (B1198619) fragment, and its derivatives retained potent inhibitory effects. acs.org This highlights the importance of the pyrazole core in establishing key interactions with biological targets.
Influence of Substituents on Thiazole Ring on Biological Activity
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another critical component of the scaffold, and its substitution pattern has been extensively studied. nih.gov The electronic and steric properties of substituents on the thiazole ring can dramatically alter the compound's interaction with its biological target.
In a study on pyrazolyl–thiazole derivatives of thiophene, the introduction of various substituents on a phenyl ring attached to the thiazole moiety had a profound impact on antimicrobial activity. nih.gov Specifically, the presence of electron-withdrawing groups such as nitro (NO2) and halogens (Cl, Br, F) was found to significantly enhance antimicrobial effects. nih.gov For instance, a compound bearing a 4-nitrophenyl substituent on the thiazole ring exhibited potent activity. nih.gov This suggests that the electron-deficient nature of the aromatic ring attached to the thiazole is beneficial for this particular biological activity.
Conversely, the presence of electron-donating groups, such as a methoxy (B1213986) group (OCH3), has also been shown to be advantageous in certain contexts. ijper.org SAR studies have revealed that the position and nature of the substituent are crucial. For example, a para-substituted methoxy group on the benzene (B151609) ring attached to the thiazole was found to be beneficial for activity in some series of compounds. nih.gov
Role of Linker Groups and Hybridization Strategies in Modulating Activity
The strategy of connecting the pyrazole and thiazole rings, either directly or through a linker, is a key aspect of the SAR of these compounds. nih.gov This hybridization approach aims to combine the pharmacophoric features of both heterocyclic systems to create molecules with enhanced or novel biological activities. globalresearchonline.netekb.eg
Studies have explored different types of linkers to connect the pyrazole and thiazole moieties. One common linker is the hydrazone group (-C=N-NH-). nih.gov The incorporation of a hydrazone linker has been utilized in the design of pyrazolyl-thiazole analogues with anticancer activities, where it acts as a bridge between the two heterocyclic scaffolds. nih.gov
In some instances, a direct linkage between the pyrazole and thiazole rings is preferred. The choice between a direct linkage or a linker depends on the specific biological target and the desired mode of action. nih.gov The hybridization of these two heterocycles has led to compounds with a broad spectrum of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. globalresearchonline.netekb.eg
Stereochemical Effects on Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity. In the context of pyrazolyl-thiazole analogues, the presence of chiral centers can lead to stereoisomers with different potencies and selectivities.
One study investigating pyrazole-containing inhibitors of the PD-1/PD-L1 interaction highlighted the importance of stereochemistry. acs.org It was observed that the stereochemical configuration of a tail moiety attached to the core structure significantly influenced the inhibitory effect. acs.org For example, one stereoisomer displayed substantially greater activity than its counterpart, underscoring the critical role of a specific 3D orientation for optimal binding to the target protein. acs.org This finding emphasizes the need to consider stereochemistry as a key parameter in the design and optimization of new pyrazolyl-thiazole-based therapeutic agents.
While detailed stereochemical SAR studies for a broad range of pyrazolyl-thiazole analogues are not extensively documented in the reviewed literature, the available evidence strongly suggests that this is a critical area for future investigation to unlock the full therapeutic potential of this chemical scaffold.
Applications and Future Research Directions
Development of Novel Chemical Probes and Biological Tools
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The 2-(1-phenyl-1H-pyrazol-5-yl)thiazole scaffold and its derivatives have shown promise as foundational structures for such tools. For instance, derivatives have been synthesized and evaluated as potent and selective inhibitors of various enzymes, which is a primary characteristic of a useful chemical probe. nih.govnih.gov
Researchers have developed pyrazole-thiazole carboxamides that act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in the mitochondrial electron transport chain. nih.gov Specific analogs demonstrated high efficacy against fungal pathogens, suggesting their potential use as probes to study fungal metabolic pathways or to identify new antifungal drug targets. nih.gov Similarly, other derivatives have been designed as inhibitors of kinases like EGFR, VEGFR-2, and BRAFV600E, which are crucial in cancer signaling pathways. rsc.orgnih.gov A highly selective inhibitor derived from this scaffold could serve as a valuable tool for researchers to investigate the specific roles of these kinases in cell cycle progression and apoptosis. rsc.org
The development of these compounds into biological tools would involve further characterization of their selectivity and mechanism of action. nih.gov For example, attaching a fluorescent tag to a potent and selective pyrazole-thiazole derivative could allow for visualization of its target enzyme within a cell, providing insights into protein localization and dynamics.
Scaffold Derivatization for Enhanced Potency and Selectivity
A major focus of research on the this compound core has been its derivatization to improve biological activity and target selectivity. nih.govnih.gov The structure-activity relationship (SAR) studies reveal that modifications at various positions on both the pyrazole (B372694) and thiazole (B1198619) rings can significantly influence the compound's pharmacological profile. nih.govresearchgate.net
The molecular hybridization approach, which combines two or more bioactive scaffolds, is a key strategy used by medicinal chemists to modulate multiple drug targets simultaneously. researchgate.netresearchgate.net For the pyrazole-thiazole framework, research has shown that:
Substitution on the Thiazole Ring: The introduction of different aryl groups at the 4-position of the thiazole ring has been explored extensively. A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles was synthesized and tested for antimicrobial activity. nih.govacs.org The presence of electron-withdrawing groups like fluoro or chloro on the phenyl ring at the 4-position of the thiazole often leads to enhanced activity. nih.govacs.org
Substitution on the Pyrazole Ring: Modifications to the phenyl ring at the 1-position of the pyrazole are also critical. Studies on pyrazole-containing inhibitors targeting the PD-1/PD-L1 interaction found that pyrazole derivatives retained more potent inhibitory effects compared to imidazole (B134444) analogs in a bioisosteric replacement strategy. acs.org
Linker Modification: The nature of the linkage between the pyrazole and thiazole moieties, or between the core scaffold and other functional groups, is another area for derivatization. Pyrazole-thiazole hybrids connected by a hydrazone linker have been investigated for antimicrobial and antifungal properties. nih.gov
The following table summarizes findings from studies on derivatives, illustrating how specific structural changes impact biological activity.
| Derivative Class | Structural Modification | Observed Biological Activity | Key Findings |
| Pyrazole-Thiazole Carboxamides | Varied substituents on the thiazole and pyrazole amide components. | Antifungal (Succinate Dehydrogenase Inhibition) | Compound 9ac showed 90% in vivo activity against Rhizoctonia solani at 10 mg/L, superior to the commercial fungicide thifluzamide. nih.gov |
| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles | Substitution of different aryl groups at the 5-position of the pyrazole and 4-position of the thiazole. | Antimicrobial | Compounds with chloro and fluoro substitutions showed significant activity against P. mirabilis and A. niger. nih.govacs.org |
| Thiazole-Pyrazole Hybrids | Designed as hybrid rosiglitazone (B1679542)/celecoxib (B62257) analogs. | PPAR-γ activation, α-glucosidase, α-amylase, and COX-2 inhibition | Compounds 16b and 16c showed potent dual anti-diabetic and anti-inflammatory activity, with COX-2 selectivity higher than celecoxib. nih.gov |
| Pyrazolyl-Thiazole derivatives of Thiophene (B33073) | Introduction of a thiophene ring on the pyrazole moiety. | Antimicrobial, Antioxidant | These hybrids showed notable activity, broadening the biological scope beyond previous studies focused on DHFR inhibition. rsc.org |
Future derivatization efforts will likely focus on optimizing these substitutions to achieve higher potency and, crucially, greater selectivity for specific isoforms of target enzymes (e.g., COX-2 over COX-1) to minimize potential off-target effects. nih.gov
Exploration of Multi-Targeting Approaches
The strategy of designing single molecules that can interact with multiple biological targets, known as multi-target-directed ligands (MTDLs), is a growing area of interest for treating complex diseases like cancer and diabetes. rsc.orgmdpi.com The this compound scaffold is well-suited for this approach because both pyrazole and thiazole are "privileged structures" known to interact with a wide range of biological targets. researchgate.netacs.orgnih.gov
Researchers have successfully created pyrazole-thiazole hybrids with dual or multiple functionalities:
Multi-Targeting Kinase Inhibition: Deregulation of protein kinases is a hallmark of cancer. rsc.org Derivatives of a pyrazoline-thiazole scaffold were evaluated as multi-targeting kinase inhibitors, showing promising suppression of EGFR, VEGFR-2, and BRAFV600E simultaneously. rsc.org This approach could be more effective than single-target therapies by simultaneously blocking multiple cancer-promoting signaling pathways.
Combined Anti-diabetic and Anti-inflammatory Activity: A series of novel thiazole derivatives bearing a pyrazole scaffold were designed as hybrid analogs of rosiglitazone (an anti-diabetic PPAR-γ agonist) and celecoxib (an anti-inflammatory COX-2 inhibitor). nih.gov Several of these compounds displayed potent PPAR-γ activation, α-glucosidase inhibition, and selective COX-2 inhibition, demonstrating a promising profile for managing diabetes, which often has an inflammatory component. nih.gov
Anticancer and Antimicrobial Activity: Some pyrazolo[5,1-b]thiazole derivatives have been screened for both anticancer and antimicrobial activities, with some compounds showing promising results in both assays. nih.gov This dual activity could be beneficial in treating cancer patients who are often immunocompromised and susceptible to infections.
Future exploration in this area could involve designing hybrids that target entirely different classes of proteins, for example, combining enzyme inhibition with receptor antagonism, to create novel therapeutics for complex multifactorial diseases. nih.govmdpi.com
Integration with Advanced Delivery Systems (Conceptual, not clinical)
While many pyrazole-thiazole derivatives show high potency in vitro, their translation into effective therapeutics can be hampered by poor solubility, limited bioavailability, or systemic toxicity. nih.gov Integrating these compounds with advanced delivery systems is a conceptual strategy to overcome these limitations. The focus remains on the formulation science rather than clinical outcomes.
One of the most explored avenues is the use of nanoparticles as drug carriers. nih.govnih.gov
Chitosan-based Nanoparticles: In one study, a pyrazole derivative was successfully encapsulated in chitosan (B1678972) (CS) nanoparticles. nih.gov Morphological analysis confirmed the formation of smooth, spherical nanoparticles. nih.gov UV-visible spectroscopy and XRD analysis validated the successful incorporation of the drug, and in vitro assays showed that the nanoparticle formulation had significantly higher cytotoxic potential against cancer cells compared to the free drug. nih.gov
Lipid-based Nanoparticles: Other research has focused on formulating pyrazolo-pyridazine derivatives into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). nih.gov These nano-formulations exhibited improved cytotoxic activity against several cancer cell lines compared to the original compound. nih.gov
Magnetic Nanoparticles: In the realm of synthesis, magnetic nanoparticles have been used as recyclable catalysts for producing pyrazole derivatives, showcasing how nanotechnology can be integrated into the lifecycle of these compounds to create more efficient and environmentally friendly production methods. rsc.orgfrontiersin.orgpharmacognosyjournal.net
Conceptually, loading a this compound derivative into a nanoparticle system could enhance its therapeutic index by increasing its solubility in aqueous environments, protecting it from premature degradation, and potentially enabling targeted delivery to specific tissues, thereby reducing systemic exposure. nih.govnih.gov
Gaps in Current Research and Future Experimental Design
Despite the promising results, several gaps exist in the current understanding of this compound and its analogs. Addressing these gaps is essential for the rational design of future drug candidates.
Unexplored Structural Diversity: While many derivatives have been synthesized, some structural possibilities remain under-explored. For example, one review noted that the linkage of the 2-position of the thiazole to the 3-position of the pyrazole was not extensively studied, which prompted a successful investigation into new antimicrobial agents with this specific arrangement. nih.govacs.org Future work should continue to explore less common isomeric arrangements and substitution patterns to uncover novel biological activities. researchgate.net
Mechanism of Action Studies: For many of the reported active compounds, the precise molecular mechanism of action is not fully elucidated. nih.gov While compounds are shown to inhibit an enzyme or kill a cell, detailed studies on how they bind to their target (e.g., X-ray crystallography of the compound-protein complex), their effects on downstream signaling pathways, and their potential off-target interactions are often lacking. Future experimental designs should incorporate molecular docking studies, in-depth enzymatic assays, and cell-based pathway analysis to build a more complete picture of how these molecules work. nih.govtandfonline.com
Pharmacokinetic Profiles: There is a significant lack of information on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. ekb.eg Future research should include early-stage in vitro and in silico ADME-Tox profiling to identify candidates with drug-like properties, which would increase the likelihood of their success in later stages of development. researchgate.net
Broader Biological Screening: Much of the research has focused on a few therapeutic areas, primarily antimicrobial and anticancer activities. rsc.orgekb.eg Given the wide-ranging activities of both pyrazole and thiazole heterocycles, future experimental designs should involve screening promising scaffolds against a broader panel of biological targets, including those relevant to neurodegenerative diseases, viral infections, and metabolic disorders. globalresearchonline.netmdpi.com
By systematically addressing these research gaps, the scientific community can more effectively harness the therapeutic potential of the versatile this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-phenyl-1H-pyrazol-5-yl)thiazole, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thiourea derivatives, while pyrazole moieties are synthesized via hydrazine and diketone cyclization .
- Optimization : Key parameters include temperature (e.g., reflux in ethanol at 80°C), pH control, and catalysts (e.g., DABCO for Baylis-Hillman reactions). Reaction progress is monitored using TLC, and purity is verified via melting point analysis and NMR spectroscopy .
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical Techniques :
- Spectroscopy : IR spectra identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹), while ¹H/¹³C NMR resolves aromatic protons and heterocyclic carbons .
- X-ray Crystallography : Programs like SHELX refine crystal structures, providing bond lengths and angles. For example, SHELXL is widely used for small-molecule refinement .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .
Q. What analytical methods ensure compound purity and reproducibility in synthesis?
- Standard Protocols :
- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) assess purity.
- Spectroscopic Consistency : Compare NMR shifts with literature data (e.g., pyrazole C-H protons at δ 7.2–8.5 ppm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in derivatives?
- Strategies :
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhances antimicrobial activity, while methyl groups improve lipophilicity for membrane penetration .
- Heterocycle Fusion : Adding triazole or benzimidazole rings (e.g., compound 9c in ) increases binding affinity to biological targets like kinases .
- Validation : Biological assays (e.g., MIC for antimicrobial activity) and docking studies (e.g., AutoDock Vina) correlate structural features with activity .
Q. How should researchers address contradictory data in biological activity studies?
- Troubleshooting Steps :
Replicate Experiments : Standardize assay conditions (e.g., cell line passage number, incubation time).
Verify Compound Integrity : Recheck NMR and HPLC data to rule out degradation.
Statistical Analysis : Use ANOVA or t-tests to assess significance across datasets .
Q. What computational tools predict binding modes and pharmacokinetic properties of this compound?
- Molecular Docking : Tools like Schrödinger Suite or GOLD simulate interactions with targets (e.g., EGFR kinase). Docking poses (e.g., π-π stacking with phenyl rings) guide rational design .
- ADMET Prediction : SwissADME calculates logP (lipophilicity) and CNS permeability, while ProTox-II assesses toxicity .
Q. How does crystallography resolve challenges in structural characterization?
- SHELX Workflow :
Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å).
Phase Solution : SHELXD for initial models.
Refinement : SHELXL adjusts thermal parameters and occupancy .
- Case Study : Aryl-thiazole derivatives in were resolved with R-factors < 0.05, confirming stereochemistry .
Q. What strategies improve yield in multi-step syntheses of complex derivatives?
- Key Steps :
- Intermediate Isolation : Purify via column chromatography after each step (e.g., silica gel, 60–120 mesh).
- Catalyst Screening : Use Pd(OAc)₂ for Suzuki couplings or CuI for click chemistry .
- Yield Data : Optimized routes for compound 9c () achieved 72% yield using DMF as solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
